2-Carene-4-methanol, acetate
CAS No.: 15103-33-0
Cat. No.: VC21005544
Molecular Formula: C13H20O2
Molecular Weight: 208.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15103-33-0 |
---|---|
Molecular Formula | C13H20O2 |
Molecular Weight | 208.3 g/mol |
IUPAC Name | (4,7,7-trimethyl-3-bicyclo[4.1.0]hept-4-enyl)methyl acetate |
Standard InChI | InChI=1S/C13H20O2/c1-8-5-11-12(13(11,3)4)6-10(8)7-15-9(2)14/h5,10-12H,6-7H2,1-4H3 |
Standard InChI Key | JKPMQDRFEWGKLS-UHFFFAOYSA-N |
SMILES | CC1=CC2C(C2(C)C)CC1COC(=O)C |
Canonical SMILES | CC1=CC2C(C2(C)C)CC1COC(=O)C |
Introduction
Chemical Identification and Structure
2-Carene-4-methanol, acetate is a bicyclic organic compound with the molecular formula C₁₃H₂₀O₂ and a molecular weight of 208.3 g/mol . The compound is formally known by its IUPAC name (4,7,7-trimethyl-3-bicyclo[4.1.0]hept-4-enyl)methyl acetate . It features a bicyclo[4.1.0]heptene ring system with three methyl substituents at positions 4 and 7, and an acetate functional group attached to a methyl alcohol moiety at position 3 .
Chemical Identifiers
Table 1: Key Chemical Identifiers for 2-Carene-4-methanol, acetate
Identifier | Value |
---|---|
CAS Number | 15103-33-0 |
Molecular Formula | C₁₃H₂₀O₂ |
Molecular Weight | 208.3 g/mol |
IUPAC Name | (4,7,7-trimethyl-3-bicyclo[4.1.0]hept-4-enyl)methyl acetate |
European Community (EC) Number | 239-156-1 |
Standard InChIKey | JKPMQDRFEWGKLS-UHFFFAOYSA-N |
PubChem Compound ID | 85801 |
The compound's standard InChI notation is InChI=1S/C13H20O2/c1-8-5-11-12(13(11,3)4)6-10(8)7-15-9(2)14/h5,10-12H,6-7H2,1-4H3, which precisely defines its structure in a machine-readable format . This notation captures the arrangement of atoms and bonds that give the compound its unique properties.
Structural Characteristics
The molecule's structure consists of a bicyclic framework derived from carene, specifically 2-carene, with a methanol group at position 4 that has been acetylated . The SMILES notation CC1=CC2C(C2(C)C)CC1COC(=O)C provides a condensed representation of its chemical structure . The molecule features:
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A bicyclo[4.1.0]hept-4-ene core structure
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Three methyl groups at positions 4 and 7 (geminal dimethyl at position 7)
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A methylene bridge connecting to an acetate group
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An unsaturated carbon-carbon bond within the six-membered ring
This structural configuration contributes to the compound's physical and chemical behavior, particularly its fragrance properties and chemical reactivity.
Physical and Chemical Properties
2-Carene-4-methanol, acetate possesses distinct physical and chemical properties that influence its behavior in various chemical environments and applications.
Physical Properties
While comprehensive physical property data for 2-Carene-4-methanol, acetate is limited in available research literature, certain predicted properties can be derived from its structural features and comparison with similar compounds .
Table 2: Predicted Collision Cross Section Data for 2-Carene-4-methanol, acetate
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 209.15361 | 147.5 |
[M+Na]+ | 231.13555 | 160.7 |
[M+NH₄]+ | 226.18015 | 158.2 |
[M+K]+ | 247.10949 | 154.2 |
[M-H]- | 207.13905 | 156.3 |
[M+Na-2H]- | 229.12100 | 155.2 |
[M]+ | 208.14578 | 153.2 |
[M]- | 208.14688 | 153.2 |
These collision cross section values are particularly useful in mass spectrometry analysis for compound identification and characterization . The compound's molecular structure suggests it would have low water solubility but good solubility in organic solvents such as ethanol, methanol, and acetone, which is typical for terpene acetates.
Chemical Reactivity
As an acetate ester, 2-Carene-4-methanol, acetate can undergo typical ester reactions, including:
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Hydrolysis under acidic or basic conditions, which would regenerate 2-carene-4-methanol (the parent alcohol)
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Transesterification in the presence of other alcohols and appropriate catalysts
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Reduction to form primary alcohols
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Saponification under alkaline conditions, which would yield the corresponding alcohol and acetate salt
The bicyclic structure with the cyclohexene ring provides sites for potential electrophilic additions across the carbon-carbon double bond, while the strained three-membered ring (cyclopropane) may undergo ring-opening reactions under appropriate conditions.
Synthesis and Related Compounds
Related Compounds
The compound is structurally related to several other terpenes and their derivatives, particularly:
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2-Carene-4-methanol (CAS: 15103-32-9) - The parent alcohol from which the acetate is derived
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3-Carene - A bicyclic monoterpene commonly found in pine resin and utilized in the synthesis of various carene derivatives
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Other terpene acetates used in fragrance applications, such as bornyl acetate, which has been identified in essential oils of medicinal plants
In the broader context of terpene chemistry, related transformations have been documented, such as the diastereoselective C11 chlorination of (+)-3-carene using N-chlorosuccinimide and 4-dimethylaminopyridine, followed by oxidative cleavage of the resulting exocyclic alkene .
Applications and Uses
Fragrance Applications
2-Carene-4-methanol, acetate has been identified primarily for its potential applications in the fragrance industry. As noted in the available literature:
"The use of this compound as a fragrance component highlights its role in enhancing product appeal through scent without contributing significantly to other functional aspects like moisturizing or protecting skin."
This application aligns with the general use pattern of terpene acetates, which are frequently employed as fragrance components in cosmetics, perfumes, and personal care products due to their pleasant and distinctive odor profiles.
Analytical Methods and Identification
Mass spectrometry and chromatographic techniques are essential for the identification and characterization of 2-Carene-4-methanol, acetate in research and quality control settings.
Mass Spectrometry
The compound's mass spectral characteristics, particularly its predicted collision cross sections across various adduct forms (as shown in Table 2), provide valuable data for its identification using advanced analytical techniques . The molecular ion and fragmentation patterns would be distinctive due to the acetate group and bicyclic terpene structure.
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